VEGFR2 Kinase Inhibition Potency of 6-Phenyl-1,3-dihydro-indol-2-one Compared to Sunitinib
6-Phenyl-1,3-dihydro-indol-2-one demonstrates measurable inhibitory activity against VEGFR2 (KDR) with an IC50 of 670 nM [1]. This potency, while not approaching that of the clinical kinase inhibitor sunitinib (IC50 values ranging from 9 nM to 80 nM in comparable cell-free assays [2]), establishes a clear baseline for a core, unoptimized indolinone scaffold. This data is critical for SAR studies where the 6-phenyl substitution serves as a foundational reference point for further chemical elaboration.
| Evidence Dimension | VEGFR2 Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 670 nM |
| Comparator Or Baseline | Sunitinib (Reference Inhibitor); IC50 = 9-80 nM |
| Quantified Difference | Sunitinib is approximately 8- to 74-fold more potent than the target compound. |
| Conditions | Cell-free kinase assay (TargetMine/ChEMBL reported) for target compound; Cell-free kinase assays for sunitinib. |
Why This Matters
This quantitative benchmark is essential for medicinal chemists evaluating the baseline kinase activity of the unadorned 6-phenylindolin-2-one scaffold before embarking on costly derivatization programs.
- [1] TargetMine. (n.d.). Activity Report for ChEMBL:CHEMBL306295: Inhibitory activity against kinase domain containing receptor (KDR/VEGFR2). View Source
- [2] PLOS ONE. (2024). Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects. View Source
